Scaffold Selectivity Advantage: Furo[2,3-b]pyridine vs. 7‑Azaindole in Kinase Inhibitor Design
The furo[2,3-b]pyridine core has been rationally employed as an isosteric replacement for the promiscuous 7‑azaindole hinge‑binding scaffold in the design of kinase inhibitors. While direct head‑to‑head selectivity data for the unsubstituted furo[2,3-b]pyridin-6(7H)-one parent are not reported, class‑level evidence from a 2020 Tetrahedron Letters study demonstrates that this core modification is a validated strategy to improve kinase selectivity without sacrificing potency [1]. This is supported by the observation that azaindole‑containing inhibitors often suffer from poor kinome‑wide selectivity due to multiple hinge‑binding interactions, whereas isosteric replacement with furo[2,3-b]pyridine can alter the hydrogen‑bonding pattern and enhance target discrimination [1].
| Evidence Dimension | Selectivity profile modulation |
|---|---|
| Target Compound Data | Furo[2,3-b]pyridine core used as isosteric replacement to improve kinase selectivity (qualitative class‑level evidence) |
| Comparator Or Baseline | 7‑Azaindole scaffold – associated with promiscuous kinome binding |
| Quantified Difference | Not quantified for parent compound; class‑level evidence supports selectivity improvement |
| Conditions | In silico design and in vitro kinase profiling (class‑level inference from review of kinase inhibitor SAR) |
Why This Matters
This provides a rational basis for selecting furo[2,3-b]pyridin-6(7H)-one as a starting point for kinase inhibitor programs where improved selectivity over 7‑azaindole‑based leads is desired.
- [1] Tetrahedron Letters, Volume 61, Issue 38, 17 September 2020, 152353. Concise, gram‑scale synthesis of furo[2,3‑b]pyridines with functional handles for chemoselective cross‑coupling. View Source
